molecular formula C19H14F3N3O2S B2718416 4-(3-(4-hydroxyphenyl)-4,4-diMethyl-5-oxo-2-thioxoiMidazolidin-1-yl)-2-(trifluoroMethyl)benzonitrile

4-(3-(4-hydroxyphenyl)-4,4-diMethyl-5-oxo-2-thioxoiMidazolidin-1-yl)-2-(trifluoroMethyl)benzonitrile

Cat. No.: B2718416
M. Wt: 405.4 g/mol
InChI Key: VIMSHSUYAZHWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androgen receptor antagonist 9 is a compound that inhibits the action of androgens by blocking the androgen receptor. Androgens, such as testosterone and dihydrotestosterone, play a crucial role in the development and maintenance of male characteristics. Androgen receptor antagonists are primarily used in the treatment of prostate cancer, a disease driven by androgen signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of androgen receptor antagonist 9 involves a series of chemical reactions, including cyclization and functional group modifications. One common synthetic route involves the cyclization of a compound of formula V to obtain a compound of formula VI . This method is advantageous due to its easily obtainable starting materials, high atomic utilization rate, and mild reaction conditions.

Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The stereochemistry of the starting material is controlled to synthesize specific isomers, such as ODM-201, which is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Androgen receptor antagonist 9 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Androgen receptor antagonist 9 has a wide range of scientific research applications:

Mechanism of Action

Androgen receptor antagonist 9 exerts its effects by binding to the ligand-binding domain of the androgen receptor, preventing androgens from activating the receptor. This inhibition disrupts the androgen receptor signaling pathway, which is crucial for the growth and proliferation of prostate cancer cells . The compound induces conformational changes in the receptor, rendering it inactive .

Properties

IUPAC Name

4-[3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c1-18(2)16(27)24(17(28)25(18)12-5-7-14(26)8-6-12)13-4-3-11(10-23)15(9-13)19(20,21)22/h3-9,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMSHSUYAZHWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)O)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3b (0.202 g, 0.5 mmol) in HCl aq., 2N (2 ml) and methanol (5 ml) was heated to reflux for 2 h. After being cooled to room temperature, the reaction mixture was poured into cold water (10 ml) and extracted with ethyl acetate (10 ml). The organic layer was dried over MgSO4, concentrated and chromatographed (dichloromethane/acetone, 9:1) to yield 4-[3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile, 3c, [RD8] (0.198 g, 0.49 mmol, 98%) as a white powder.
Name
3b
Quantity
0.202 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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